molecular formula C16H16Cl2N2O B588852 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 CAS No. 1217360-64-9

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4

Cat. No.: B588852
CAS No.: 1217360-64-9
M. Wt: 327.241
InChI Key: YIZBTRDXJOFLIH-VCDCVMORSA-N
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Description

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 is a deuterated derivative of a compound commonly known as diclofenac. Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of diclofenac due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 typically involves the introduction of deuterium atoms into the diclofenac molecule. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 is similar to that of diclofenac. It primarily works by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the production of prostaglandins. Prostaglandins play a key role in inflammation and pain signaling. By inhibiting these enzymes, the compound reduces inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 lies in its deuterium atoms, which provide distinct advantages in research applications. The presence of deuterium can lead to differences in metabolic stability and pharmacokinetics, making it a valuable tool for detailed studies .

Properties

IUPAC Name

N,N-dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O/c1-20(2)15(21)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,10H2,1-2H3/i3D,4D,6D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZBTRDXJOFLIH-VCDCVMORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)N(C)C)NC2=C(C=CC=C2Cl)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660066
Record name 2-[2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217360-64-9
Record name 2-[2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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